molecular formula C44H80N14O15 B12405599 Calmodulin Dependent Protein Kinase Substrate

Calmodulin Dependent Protein Kinase Substrate

Cat. No.: B12405599
M. Wt: 1045.2 g/mol
InChI Key: BNACNLHMHFSZIL-PLOTUDQFSA-N
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Description

Calmodulin Dependent Protein Kinase Substrate is a compound that plays a crucial role in calcium signaling pathways. It is involved in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is a substrate for calmodulin-dependent protein kinases, which are enzymes that phosphorylate target proteins in response to calcium ion binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Calmodulin Dependent Protein Kinase Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as immobilized metal affinity chromatography (IMAC), anionic exchange chromatography, and gel-filtration chromatography .

Industrial Production Methods

For industrial-scale production, the baculovirus insect cell expression system is often preferred due to its ability to produce high yields of the desired protein. This method involves infecting insect cells with a recombinant baculovirus carrying the gene of interest. The infected cells are then cultured in large bioreactors, and the protein is harvested and purified using similar techniques as those used in laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Calmodulin Dependent Protein Kinase Substrate undergoes various types of chemical reactions, including phosphorylation, dephosphorylation, and conformational changes. Phosphorylation is the most common reaction, where a phosphate group is added to the substrate by calmodulin-dependent protein kinases. Dephosphorylation, the removal of a phosphate group, is mediated by phosphatases .

Common Reagents and Conditions

The phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg2+) as cofactors. The reactions are carried out under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from these reactions are phosphorylated proteins, which can then interact with other cellular components to elicit specific biological responses. These phosphorylated proteins play key roles in signal transduction pathways, regulating various cellular functions .

Scientific Research Applications

Calmodulin Dependent Protein Kinase Substrate has numerous scientific research applications across various fields:

Mechanism of Action

Calmodulin Dependent Protein Kinase Substrate exerts its effects through phosphorylation by calmodulin-dependent protein kinases. When calcium ions bind to calmodulin, it undergoes a conformational change that allows it to activate the kinase. The activated kinase then phosphorylates the substrate, leading to changes in its activity and interactions with other proteins. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions .

Comparison with Similar Compounds

Calmodulin Dependent Protein Kinase Substrate is unique in its ability to be specifically phosphorylated by calmodulin-dependent protein kinases. Similar compounds include other substrates of calmodulin-dependent kinases, such as myosin light chain and synapsin. this compound is distinct in its specific role and regulatory mechanisms within calcium signaling pathways .

Conclusion

This compound is a vital component in calcium signaling, with significant implications in various scientific fields. Its unique properties and specific interactions with calmodulin-dependent protein kinases make it an essential tool for research and therapeutic development.

Properties

Molecular Formula

C44H80N14O15

Molecular Weight

1045.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H80N14O15/c1-20(2)14-26(51-35(65)24-10-8-12-48-24)37(67)54-29(17-60)39(69)50-25(11-9-13-49-44(46)47)36(66)58-33(23(7)63)43(73)52-27(15-21(3)4)38(68)55-31(19-62)41(71)57-32(22(5)6)42(72)56-30(18-61)40(70)53-28(16-59)34(45)64/h20-33,48,59-63H,8-19H2,1-7H3,(H2,45,64)(H,50,69)(H,51,65)(H,52,73)(H,53,70)(H,54,67)(H,55,68)(H,56,72)(H,57,71)(H,58,66)(H4,46,47,49)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1

InChI Key

BNACNLHMHFSZIL-PLOTUDQFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C1CCCN1

Origin of Product

United States

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